5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid 5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2866306-97-8
VCID: VC12011235
InChI: InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)15-5-4-7-8(6-14-10(7)16)9(15)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,16)(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol

5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid

CAS No.: 2866306-97-8

Cat. No.: VC12011235

Molecular Formula: C13H20N2O5

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid - 2866306-97-8

Specification

CAS No. 2866306-97-8
Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)15-5-4-7-8(6-14-10(7)16)9(15)11(17)18/h7-9H,4-6H2,1-3H3,(H,14,16)(H,17,18)
Standard InChI Key JJAAEDDKABKDPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O

Introduction

Structural and Molecular Features

Core Architecture

The compound’s bicyclic framework consists of a pyrrolidine ring fused to a pyridine ring, forming a pyrrolo[3,4-c]pyridine system. The octahydro designation indicates full saturation of the bicyclic structure, with the 1-oxo group introducing a ketone at position 1 . The Boc group ((CH3)3COC(=O)\text{(CH}_3\text{)}_3\text{COC(=O)}) is attached at position 5, while the carboxylic acid (-COOH\text{-COOH}) resides at position 4 (Figure 1).

Key Structural Attributes:

  • Molecular Formula: C13H20N2O5\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{5}

  • SMILES: CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O\text{CC(C)(C)OC(=O)N1CCC2C(C1C(=O)O)CNC2=O}

  • InChIKey: JJAAEDDKABKDPA-UHFFFAOYSA-N\text{JJAAEDDKABKDPA-UHFFFAOYSA-N}

The stereochemistry of the bicyclic system is critical for its biological interactions, though the racemic nature of related compounds suggests synthetic routes may yield mixtures requiring resolution.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via computational methods, provide insights into the compound’s gas-phase behavior (Table 1) . These values are essential for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺285.14448164.4
[M+Na]⁺307.12642169.9
[M-H]⁻283.12992160.1

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step strategies to construct the bicyclic framework while introducing functional groups. A generalized approach includes:

  • Ring Formation: Cyclization of a linear precursor (e.g., a diamine or amino alcohol) to generate the pyrrolidine-pyridine system.

  • Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) to protect secondary amines.

  • Oxidation and Carboxylation: Installation of the 1-oxo group through ketone formation and carboxylation at position 4.

While detailed synthetic protocols are proprietary, analogous routes for related pyrrolopyridines emphasize the use of transition-metal catalysts and protecting-group strategies to achieve regioselectivity.

Reactivity and Functional Group Interconversion

The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) enables its removal to expose free amines for further derivatization. The carboxylic acid moiety permits conjugation with amines or alcohols, facilitating its integration into peptidomimetics or prodrugs.

Applications in Pharmaceutical and Material Sciences

Drug Discovery

Pyrrolopyridine derivatives exhibit diverse biological activities, including:

  • Enzyme Inhibition: Analogous compounds inhibit proteases and kinases due to their ability to mimic peptide substrates.

  • Antimicrobial Activity: Structural similarities to quinolone antibiotics suggest potential against bacterial DNA gyrase.

Material Science

The compound’s rigid bicyclic structure and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies or metal-organic frameworks (MOFs).

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the bicyclic structure and functional groups.

  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with adducts matching predicted m/z values .

Chromatographic Methods

Reverse-phase HPLC ensures purity, with retention times correlated to the compound’s hydrophobicity.

Related Compounds and Structural Analogues

Table 2: Comparison with Structurally Similar Compounds

Compound NameMolecular FormulaKey Differences
6-[(tert-Butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid C13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{4}Pyridine substitution pattern (3-carboxylic acid vs. 4-carboxylic acid)
(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acidC10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{4}Monocyclic pyrrolidine vs. bicyclic system

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